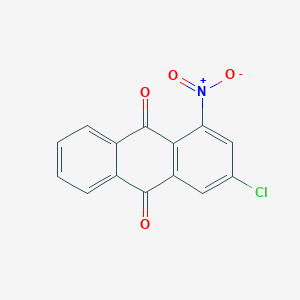![molecular formula C6H13ClN2O4 B14596081 1,4-Diazabicyclo[2.2.2]octane;perchloric acid CAS No. 61134-93-8](/img/structure/B14596081.png)
1,4-Diazabicyclo[2.2.2]octane;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . When combined with perchloric acid, it forms a protonated derivative that has unique properties and applications in various fields.
准备方法
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Industrial production typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is then combined with perchloric acid to form the desired product.
化学反应分析
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form derivatives such as bis(chlorine)-1,4-diazabicyclo[2.2.2]octane.
Substitution: It participates in nucleophilic substitution reactions due to its strong nucleophilicity.
Coupling Reactions: It promotes coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Cycloaddition: It is used in cycloaddition reactions, including the Morita–Baylis–Hillman reaction.
Common reagents and conditions for these reactions include dichloromethane, fluorine, and microwave irradiation . Major products formed from these reactions include various heterocyclic compounds and functionalized polymers .
科学研究应用
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilicity and basicity. It acts as a nucleophilic catalyst, promoting various organic transformations by stabilizing transition states and facilitating bond formation . The molecular targets and pathways involved include the activation of carbonyl compounds and electron-deficient alkenes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
属性
CAS 编号 |
61134-93-8 |
|---|---|
分子式 |
C6H13ClN2O4 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
1,4-diazabicyclo[2.2.2]octane;perchloric acid |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-2-8-5-3-7(1)4-6-8;2-1(3,4)5/h1-6H2;(H,2,3,4,5) |
InChI 键 |
ZEXHUDCUFHAEJH-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCN1CC2.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


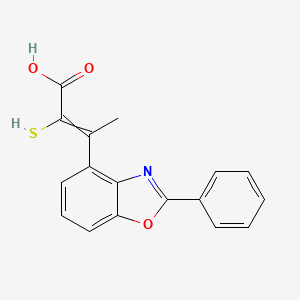
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
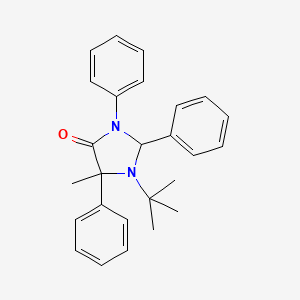
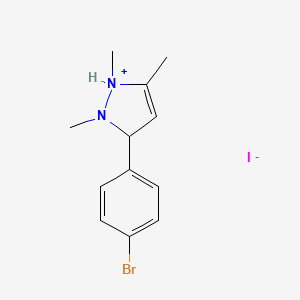

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)


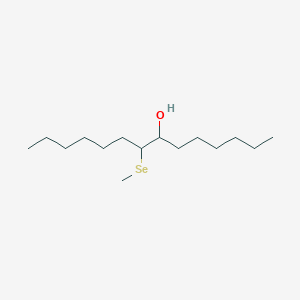
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
